Clofenotane
Overview
Description
Mechanism of Action
Target of Action
Clofenotane, also known as p,p’-DDT, primarily targets the Androgen receptor , a transcription factor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It is known to inhibit the inactivation of voltage-gated sodium channels . This inhibition disrupts the normal function of the nervous system in insects, leading to their paralysis and eventual death
Biochemical Analysis
Biochemical Properties
Clofenotane interacts with various enzymes, proteins, and other biomolecules. It is known that this compound toxicity occurs via at least four mechanisms, possibly all functioning simultaneously .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Molecular Mechanism
It is known that this compound inhibits the inactivation of voltage-gated sodium channels .
Temporal Effects in Laboratory Settings
It is known that this compound is highly persistent in the environment, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . Metabolism of this compound occurs mainly via cytochrome P-450 enzymes in the liver and kidney, where it undergoes reductive dechlorination to DDD (dichlorodiphenyldichloroethane) and DDE (dichlorodiphenyldichloroethylene) .
Transport and Distribution
It is known that this compound is highly lipophilic, suggesting that it may accumulate in lipid-rich tissues .
Subcellular Localization
Due to its lipophilic nature, it is likely that this compound may localize to lipid-rich compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofenotane is synthesized through the condensation of trichloroacetaldehyde (chloral) with chlorobenzene in the presence of fuming sulfuric acid. The reaction proceeds as follows:
- Trichloroacetaldehyde and chlorobenzene are placed in a condensation pot.
- Fuming sulfuric acid is added dropwise while stirring.
- The mixture is allowed to stand and separate into layers.
- The waste acid is removed, and the product is purified .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated into various forms, including solutions, emulsifiable concentrates, water-wettable powders, granules, aerosols, and lotions .
Chemical Reactions Analysis
Types of Reactions: Clofenotane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various chlorinated aromatic compounds.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated benzoic acids and chlorobenzenes.
Reduction: Dichlorodiphenylethane and other less chlorinated derivatives.
Substitution: Hydroxylated or aminated derivatives of this compound.
Scientific Research Applications
Clofenotane has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organochlorides and their environmental impact.
Biology: Investigated for its effects on various biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential therapeutic effects and toxicological profile.
Industry: Widely used as an insecticide in agriculture and public health to control vector-borne diseases.
Comparison with Similar Compounds
Clofenotane is unique among organochlorine insecticides due to its high efficacy and persistence in the environment. Similar compounds include:
Methoxychlor: Less persistent and less toxic alternative to this compound.
Lindane: Another organochlorine insecticide with a different mechanism of action.
Chlordane: Highly effective but more toxic and persistent than this compound.
This compound’s uniqueness lies in its balance of efficacy and environmental persistence, making it a valuable but controversial compound in pest control .
Properties
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGHNCTFXOJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
Record name | DDT | |
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Record name | DDT | |
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DSSTOX Substance ID |
DTXSID4020375 | |
Record name | DDT | |
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Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless colorless solid. Sinks in water. (USCG, 1999), Colorless crystals or off-white powder with a slight, aromatic odor. [pesticide]; [NIOSH], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. TECHNICAL PRODUCT IS WAXY SOLID. | |
Record name | DDT | |
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Record name | DDT | |
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Record name | Clofenotane | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DDT | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992), 260 °C; 186 °C at 0.05 mm Hg, 260 °C | |
Record name | DDT | |
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Flash Point |
324 to 340 °F (NTP, 1992), 162-171 °F (closed cup), 75 °C (closed cup) | |
Record name | DDT | |
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Record name | DDT | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine., High solubility in fat (100,000 ppm), Solubility, g/100 mL solvent: 58 acetone; 78 benzene; 42 benzyl benzoate; 45 carbon tetrachloride; 74 chlorobenzene; 116 cyclohexanone; 2 g/100 ml 95% alcohol; 28 ethyl ether; 10 gasoline; 3 isopropanol; 8-10 kerosene; 75 morpholine; 11 peanut oil; 10-16 pine oil; 61 tetralin; 50 tributyl phosphate., Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane; solubility in organic solvents increases with rise in temperatures., For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page., 5.5e-06 mg/mL at 25 °C, Solubility in water: poor | |
Record name | DDT | |
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Record name | DDT | |
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Record name | Clofenotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |
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Density |
1.56 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.98 to 0.99, 1.6 g/cm³ | |
Record name | DDT | |
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Vapor Pressure |
1.5e-07 mmHg at 68 °F (NTP, 1992), 0.00000016 [mmHg], VP: 10.2X10-7 torr at 30 °C, 1.6X10-7 mm Hg at 20 °C | |
Record name | DDT | |
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Mechanism of Action |
The temporal and dose-dependent hepatic estrogenicity of o,p'-DDT was investigated using complementary DNA microarrays in immature ovariectomized Sprague-Dawley rats with complementary histopathology and tissue-level analysis. Animals were gavaged with 300 mg/kg o,p'-DDT either once or once daily for 3 consecutive days. Liver samples were examined 2, 4, 8, 12, 18, or 24 h after a single dose or following three daily doses. For dose-response studies, a single dose of 3, 10, 30, 100, or 300 mg/kg body weight o,p'-DTT was administered for 3 consecutive days. Genes associated with drug metabolism (Cyp2b2 and Cyp3a2), the nuclear receptors constitutive androstane receptor (CAR) and pregnane X receptor (PXR), cell proliferation (Ccnd1, Ccnb1, Ccnb2, and Stmn1), and oxidative stress (Gclm and Hmox1) were significantly induced. Cyp2b2 exhibited dose-dependent regulation and was significantly induced across all time points, while cell proliferation- and oxidative stress-related genes exhibited transient induction. The induction of Cyp2b2 and Cyp3a2 mRNA levels suggest PXR/CAR activation, consistent with expression of genes associated with oxidative stress. Few genes known to be estrogen receptor (ER) regulated were differentially expressed when compared to the hepatic gene expression profile elicited by ethynyl estradiol in immature ovariectomized C57BL/6 mice using the same study design and analysis methods. These data indicate that o,p'-DDT elicits PXR/CAR-, not ER-, mediated gene expression in the rat liver. Based on the species-specific differences in CAR regulation, the extrapolation of rodent DDT hepatocarcinogenicity to humans warrants further investigation., Stability of cell-to-cell interactions and integrity of junctional membrane proteins are essential for biological processes including cancer prevention. The present study shows that DDT, a non-genomic carcinogen used at a non-cytotoxic dose (1 uM), rapidly disrupted the cell-cell contacts and concomitantly induced the formation of cytoplasmic vacuoles close to the plasma membrane in the SerW3 Sertoli cell line. High-resolution deconvolution microscopy reveals that this vacuolization process was clathrin-dependent since a hyperosmotic media (0.2 M sucrose) blocked rhodamine-dextran endocytosis. In response to DDT, junctional proteins such as Cx43, N-Cadherin and ZO-1 were internalized and present in vacuoles. In Cx43-GFP transfected cells, time lapse videomicroscopy demonstrates that DDT rapidly enhanced fragmentation of the gap junction plaques and abolished the gap junction coupling without major modification of Cx43 phosphorylation status. Repeated exposure to DDT resulted in chronic gap junction coupling injury. The present results demonstrate that one of the early effects of DDT is to interfere with the plasma membrane and to perturb its function, specifically its ability to establish cell-cell junctions that are essential for tissue homeostasis and control of cell proliferation and differentiation. Such an alteration may play a specific role during carcinogenesis., /DDT/ is capable of altering transport of sodium and potassium ions across axonal membranes, resulting in increased negative afterpotential, prolonged action potentials, repetitive firing after single stimulus, and spontaneous trains of action potentials. Specifically, DDT seems to inhibit inactivation of sodium channels and the activation of potassium conductance., DDT, at concentrations known to inhibit cell-cell communication, increased cellular (45)calcium uptake and inhibited its efflux in Chinese Hamster V-79 fibroblast cell line. It inhibited Ca, Mg-activated ATPase of plasma membrane. Hypothesis was proposed that increase in intracellular concentration of calcium results in closure of central opening of the gap junction causing cessation of gap junction-mediated intercellular communication., For more Mechanism of Action (Complete) data for DDT (10 total), please visit the HSDB record page. | |
Record name | DDT | |
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Impurities |
... the condensation of chlorobenzene with trichloroacetaldehyde ... reaction ... /produces/ p,p'-DDT ... technical product ... that contains up to 30% of o,p'-DDT ... which, being of insecticidal value, is not usually removed., DDT refers to technical /grade/ DDT, which is usually composed of: 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-DDD, 0.1% o,p'-DDD, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds. | |
Record name | DDT | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |
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Color/Form |
Biaxial elongated tablets, needles from 95% alcohol, Chemically pure p,p-DDT consists of white needles, Colorless crystals or off-white powder ... | |
CAS No. |
50-29-3 | |
Record name | DDT | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFENOTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIW5S16655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DDT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clofenotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DDT | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ32BC48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
227 to 228 °F (NTP, 1992), 108.5 °C, Waxy solid. MP: indefinite /Technical/, 108.5 - 109 °C, 109 °C | |
Record name | DDT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DDT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clofenotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DDT | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.